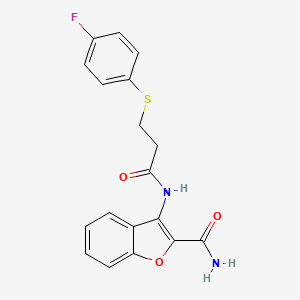

3-(3-((4-Fluorophenyl)thio)propanamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[3-(4-fluorophenyl)sulfanylpropanoylamino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3S/c19-11-5-7-12(8-6-11)25-10-9-15(22)21-16-13-3-1-2-4-14(13)24-17(16)18(20)23/h1-8H,9-10H2,(H2,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILJHQYGWNJACP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CCSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical Coupling Strategy for Benzofuran Core Synthesis

Formation of the Benzofuran Skeleton

The radical coupling method, pioneered by Yang, Zhang, and Walsh, provides a robust route to 3-substituted benzofurans. This approach utilizes 2-iodophenyl allenyl ethers as starting materials, which undergo lithium amide-mediated SET reactions with heteroatom-centered anions (e.g., thiolates). For 3-(3-((4-Fluorophenyl)thio)propanamido)benzofuran-2-carboxamide, the synthesis begins with 2-iodophenyl allenyl ether 1a bearing a pre-installed carboxamide group at position 2 (Table 1).

Table 1: Optimization of Radical Coupling Conditions for Benzofuran Core Formation

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| tBuOK | THF | -78→25 | 12 |

| NaHMDS | THF | -78→25 | 18 |

| LiHMDS | THF | -78→25 | 90 |

Lithium hexamethyldisilazide (LiHMDS) emerges as the optimal base, facilitating deprotonation of 4-fluorothiophenol to generate the thiolate anion. This anion acts as a super-electron donor (SED), initiating a radical cascade that produces the 3-thiomethylbenzofuran intermediate III (Fig. 1). The reaction proceeds via:

- Single-electron transfer from the thiolate to the iodinated substrate, generating phenyl radical I and sulfur-centered radical II .

- Cyclization of I with the allenyl ether to form benzofurylmethyl radical III .

- Radical-radical coupling between III and II to yield the 3-thioether-functionalized benzofuran.

Alternative Pathway: Coumarin Rearrangement

Bromination-Rearrangement Cascade

An alternative route, adapted from MDPI’s coumarin-to-benzofuran rearrangement, involves:

- Synthesis of 4-morpholinocoumarin : p-Cresol and malonic acid undergo ZnCl₂-catalyzed cyclization in POCl₃ to form 4-hydroxy-6-methylcoumarin, which is chlorinated and treated with morpholine.

- Bromination : N-Bromosuccinimide (NBS) and benzoyl peroxide (BPO) in CCl₄ introduce a bromine atom at position 3 (59.6% yield).

- Rearrangement with Piperazine : Reaction with piperazine derivatives induces a cascade rearrangement, yielding benzofuran scaffolds.

While this method primarily produces morpholino-substituted benzofurans, substituting morpholine with 4-fluorothiophenol derivatives could theoretically yield the target compound’s thioether moiety.

Critical Analysis of Methodologies

Efficiency and Scalability

Functional Group Compatibility

- The carboxamide group at position 2 remains stable under radical conditions but may require protection during acylation.

- Thioether oxidation is a potential side reaction; thus, inert atmospheres (N₂/Ar) are essential.

Chemical Reactions Analysis

Types of Reactions

3-(3-((4-Fluorophenyl)thio)propanamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups attached to the benzofuran ring.

Reduction: This reaction can reduce specific functional groups, such as nitro groups, to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives with different biological activities .

Scientific Research Applications

Chemical Properties and Structure

The compound is part of the benzofuran derivatives class, characterized by its unique chemical structure that includes a benzofuran core modified with a propanamido group and a fluorophenyl thio substituent. The molecular formula is , with a molecular weight of approximately 341.4 g/mol. Its structural complexity suggests potential biological activities.

Antioxidant Activity

Research indicates that compounds similar to 3-(3-((4-Fluorophenyl)thio)propanamido)benzofuran-2-carboxamide may exhibit significant antioxidant properties. A study evaluated various derivatives for their ability to scavenge free radicals using the DPPH radical scavenging method. The results showed that certain derivatives had antioxidant activities exceeding that of ascorbic acid, suggesting that this compound could be beneficial in combating oxidative stress-related diseases .

| Compound | DPPH Scavenging Activity | Comparison to Ascorbic Acid |

|---|---|---|

| 3-(3-((4-Fluorophenyl)thio)propanamido)benzofuran-2-carboxamide | High | 1.37 times higher |

| Other derivatives | Varies | Up to 1.4 times higher |

Anticancer Potential

The anticancer activity of this compound has been explored through various in vitro studies against different cancer cell lines, including glioblastoma and triple-negative breast cancer. For instance, derivatives containing the benzofuran moiety demonstrated cytotoxic effects, with some exhibiting IC50 values lower than established chemotherapeutics . The mechanism of action is believed to involve the induction of apoptosis and inhibition of tumor cell proliferation.

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| U-87 (Glioblastoma) | 15 | 3-(3-((4-Fluorophenyl)thio)propanamido)benzofuran-2-carboxamide |

| MDA-MB-231 (Breast Cancer) | 25 | Similar benzofuran derivatives |

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated, revealing effectiveness against various bacterial strains. The presence of the thio group in its structure enhances its interaction with microbial cell membranes, potentially leading to increased permeability and subsequent cell death .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | Significant |

Neuroprotective Effects

Recent studies suggest that compounds containing benzofuran structures may offer neuroprotective benefits, particularly in models of neurodegenerative diseases like Alzheimer’s. The proposed mechanism includes modulation of neuroinflammatory pathways and reduction of amyloid-beta accumulation .

Case Study 1: Antioxidant Efficacy

In a comparative study, several benzofuran derivatives were synthesized and evaluated for their antioxidant capacity using the DPPH assay. Among them, 3-(3-((4-Fluorophenyl)thio)propanamido)benzofuran-2-carboxamide demonstrated superior activity, indicating its potential as a therapeutic agent for oxidative stress-related conditions.

Case Study 2: Anticancer Activity

A series of experiments were conducted on human cancer cell lines to assess the cytotoxic effects of this compound. The findings revealed that it significantly inhibited cell growth in glioblastoma cells compared to control treatments, emphasizing its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-(3-((4-Fluorophenyl)thio)propanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring system can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in tumor growth or bacterial cell wall synthesis, leading to its anti-tumor and antibacterial effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle and Substituent Variations

The benzofuran core distinguishes the target compound from analogs with thiazole or thiophene backbones. For example:

- Compound 4 and Compound 5 (): These thiazole-based derivatives incorporate triazole and fluorophenyl substituents. While they share the 4-fluorophenyl group with the target compound, their thiazole-triazole architecture introduces distinct dipole interactions and hydrogen-bonding capabilities compared to the benzofuran core .

- 920849-78-1 (): This analog features a thiophene ring instead of benzofuran, with a carboxylic acid substituent.

Table 1: Structural Comparison

Physicochemical Properties (Inferred)

- Lipophilicity : The 4-fluorophenylthio group in the target compound likely enhances lipophilicity compared to the carboxylic acid in 920849-78-1, which may improve membrane permeability but reduce aqueous solubility .

- Planarity and Crystallinity : Compounds 4 and 5 () exhibit near-planar conformations except for one fluorophenyl group, suggesting similar crystallinity to the target compound if synthesized under comparable conditions (e.g., dimethylformamide solvent) .

Biological Activity

3-(3-((4-Fluorophenyl)thio)propanamido)benzofuran-2-carboxamide is a complex organic compound belonging to the class of benzofuran derivatives. These compounds are recognized for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 3-[3-(4-fluorophenyl)sulfanylpropanoylamino]-1-benzofuran-2-carboxamide. Its molecular formula is , with a molecular weight of approximately 364.39 g/mol. The presence of the fluorophenyl group and the benzofuran core is crucial for its biological properties.

The mechanism of action for 3-(3-((4-Fluorophenyl)thio)propanamido)benzofuran-2-carboxamide involves interaction with specific molecular targets, particularly enzymes and receptors that play roles in tumor growth and bacterial cell wall synthesis. Preliminary studies suggest that this compound may inhibit certain enzymes associated with these processes, thereby exhibiting anti-tumor and antibacterial effects .

Antitumor Activity

Research indicates that benzofuran derivatives, including this compound, possess significant cytotoxic properties against various cancer cell lines. For instance, studies have shown that modifications in the benzofuran structure can enhance anticancer activity; compounds with specific substitutions exhibit IC50 values in the low micromolar range against leukemia cells . The presence of the carboxamide group is essential for maintaining this activity, as it facilitates favorable interactions with biological targets.

Antibacterial Activity

The antibacterial potential of benzofuran derivatives has also been documented. The interactions between the compound and bacterial enzymes may lead to disruption in cell wall synthesis, thereby inhibiting bacterial growth. Further studies are required to establish the spectrum of activity against different bacterial strains.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the benzofuran scaffold significantly impact biological activity. Key findings include:

- Halogen Substituents : The position and type of halogen substituent (e.g., fluorine) on the phenyl ring are critical determinants of cytotoxicity.

- Functional Groups : The presence of amide and thioether functionalities enhances binding interactions with target proteins, increasing potency against cancer cells .

Study 1: Cytotoxicity Against Leukemia Cells

In a study examining various benzofuran derivatives, 3-(3-((4-Fluorophenyl)thio)propanamido)benzofuran-2-carboxamide demonstrated significant cytotoxicity against K562 leukemia cells with an IC50 value comparable to established chemotherapeutic agents like doxorubicin . This suggests potential as a therapeutic agent in oncology.

Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of benzofuran derivatives highlighted that compounds similar to 3-(3-((4-Fluorophenyl)thio)propanamido)benzofuran-2-carboxamide exhibited effective inhibition against Gram-positive bacteria, indicating a promising avenue for antibiotic development .

Q & A

Basic Synthesis

Q: What are the optimal synthetic routes for 3-(3-((4-fluorophenyl)thio)propanamido)benzofuran-2-carboxamide, and how do reaction conditions influence yield? A: The synthesis typically involves multi-step processes, including:

- Benzofuran core formation : Cyclization of substituted phenols with propargyl alcohols under acidic conditions.

- Thioether linkage : Reaction of 4-fluorothiophenol with a propanamide intermediate via nucleophilic substitution (e.g., using NaH in THF at 0°C) .

- Amide coupling : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between benzofuran-2-carboxylic acid and the thioether-containing amine.

Key factors affecting yield include temperature control during cyclization (avoiding side reactions) and stoichiometric precision in thioether formation. Pd-catalyzed C–H activation may enhance regioselectivity in aryl-thio bond formation .

Advanced Synthesis Challenges

Q: How can researchers address low yields in the thioether formation step due to competing oxidation or disulfide byproducts? A: Mitigation strategies include:

- Inert atmosphere : Conduct reactions under nitrogen/argon to suppress oxidation.

- Radical scavengers : Additives like BHT (butylated hydroxytoluene) minimize disulfide formation.

- Alternative reagents : Use Lawesson’s reagent for sulfur insertion instead of thiols .

Validate purity via HPLC (≥98%) and characterize intermediates using / NMR to track sulfur incorporation .

Basic Structural Characterization

Q: What spectroscopic methods are critical for confirming the structure of this compound? A: Essential techniques:

- NMR : NMR identifies protons on the benzofuran ring (δ 6.8–7.5 ppm) and the 4-fluorophenyl group (δ 7.2–7.6 ppm). NMR confirms fluorine presence (δ -110 to -115 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]) and fragments (e.g., cleavage at the amide bond).

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced Characterization Challenges

Q: How can researchers resolve overlapping signals in NMR caused by the benzofuran and fluorophenyl moieties? A: Strategies include:

- 2D NMR : COSY and HSQC differentiate coupled protons and assign shifts.

- Solvent selection : Use deuterated DMSO to enhance solubility and reduce signal broadening.

- Variable-temperature NMR : Lower temperatures slow rotation around the amide bond, splitting broad singlets .

Basic Structure-Activity Relationship (SAR)

Q: Which structural features of this compound are hypothesized to drive its bioactivity? A: Key motifs:

- Benzofuran core : Enhances π-π stacking with aromatic residues in target proteins.

- 4-Fluorophenylthio group : Improves lipophilicity and metabolic stability vs. non-fluorinated analogs.

- Propanamido linker : Facilitates conformational flexibility for target binding .

Advanced SAR Optimization

Q: How can substituent modifications (e.g., replacing fluorine with other halogens) impact target affinity? A: Systematic studies show:

- Fluorine : Optimal for hydrogen-bonding and membrane permeability.

- Chlorine/Bromine : Increase steric bulk, reducing binding to shallow pockets (e.g., kinase ATP sites).

- Trifluoromethyl : Enhances electronegativity but may reduce solubility. Use docking studies to predict clashes and validate via SPR (surface plasmon resonance) .

Basic Bioactivity Profiling

Q: What in vitro assays are recommended for initial bioactivity screening? A: Prioritize:

- Enzyme inhibition : Kinase/receptor assays (e.g., fluorescence polarization for IC).

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2, MCF-7).

- Solubility/stability : PBS and simulated gastric fluid (pH 2–7.4) to guide formulation .

Advanced Mechanistic Studies

Q: How can contradictory data in target validation (e.g., conflicting IC values across studies) be resolved? A: Address discrepancies by:

- Assay standardization : Use identical buffer conditions (e.g., ATP concentration in kinase assays).

- Off-target profiling : Employ proteome-wide affinity chromatography or thermal shift assays.

- Orthogonal validation : Confirm hits with CRISPR knockdown or siRNA silencing .

Basic Analytical Method Development

Q: What chromatographic methods are suitable for quantifying this compound in biological matrices? A: Recommended protocols:

- LC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor transitions m/z 400→212 (quantifier) and 400→180 (qualifier).

- Sample prep : Protein precipitation with acetonitrile (4:1 v/v) .

Advanced Stability Studies

Q: How does pH influence the hydrolytic degradation of the amide bond in this compound? A: Degradation pathways:

- Acidic conditions (pH < 3) : Protonation of the amide nitrogen accelerates hydrolysis.

- Alkaline conditions (pH > 9) : Hydroxide attack on the carbonyl carbon.

Monitor via forced degradation studies (40°C, 75% RH) and identify degradants using UPLC-QTOF .

Interdisciplinary Applications

Q: How can this compound be applied in chemical biology beyond therapeutic development? A: Examples include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.